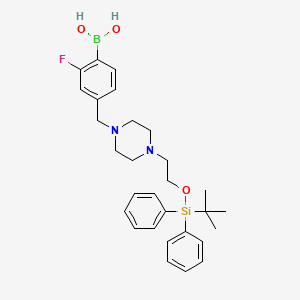

(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid

Overview

Description

(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C29H38BFN2O3Si and its molecular weight is 520.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-((4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid (CAS No. 1704096-94-5) is a boronic acid derivative that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Basic Information

- Molecular Formula : C29H38BFN2O3Si

- Molecular Weight : 520.52 g/mol

- CAS Number : 1704096-94-5

Structural Characteristics

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in drug design, particularly for targeting enzymes and receptors.

Boronic acids are often involved in the inhibition of proteases and kinases due to their ability to mimic the natural substrates of these enzymes. The specific structural elements of this compound suggest it may interact with various biological targets:

- Kinase Inhibition : The piperazine ring and fluorophenyl group may facilitate binding to kinase domains, potentially leading to the inhibition of signaling pathways involved in cancer progression.

- Protease Inhibition : The boronic acid group can form covalent bonds with the active site serine or cysteine residues in proteases, inhibiting their activity.

In Vitro Studies

Recent studies have highlighted the compound's potential as a kinase inhibitor:

- IC50 Values : Preliminary assays indicate that this compound exhibits low nanomolar IC50 values against certain kinases, suggesting high potency (as referenced in studies on similar compounds) .

- Selectivity Profile : Comparative studies show that it may selectively inhibit specific kinases while sparing others, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

- Cancer Cell Lines : In vitro testing on various cancer cell lines demonstrated that this compound effectively reduces cell viability and induces apoptosis, particularly in breast and lung cancer models.

- Combination Therapies : When used in conjunction with established chemotherapeutics, this compound has shown enhanced efficacy, indicating potential for combination therapy strategies .

Pharmacological Implications

The biological activity of this compound suggests several therapeutic applications:

- Oncology : Due to its kinase inhibition properties, it could be developed as a targeted therapy for cancers characterized by dysregulated kinase activity.

- Antiviral Research : Some studies suggest that boronic acids can inhibit viral proteases, which may extend the utility of this compound beyond oncology .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C29H38BFN2O3Si |

| Molecular Weight | 520.52 g/mol |

| CAS Number | 1704096-94-5 |

| Potential Applications | Cancer therapy, antiviral |

| IC50 (against selected kinases) | Low nanomolar range |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Boronic acids are known to interact with biological targets, making this compound a candidate for drug development.

- Anticancer Activity : Research has indicated that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies have shown that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

- Diabetes Management : Boronic acids also play a role in glucose sensing and insulin delivery systems. The ability of this compound to form reversible covalent bonds with diols makes it suitable for developing glucose-responsive drug delivery systems .

Materials Science

The unique structure of (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid allows it to be utilized in the development of advanced materials.

- Polymer Chemistry : Its boronic acid moiety can be used to create dynamic covalent bonds in polymer networks, leading to materials with self-healing properties. This application is particularly relevant in the design of smart materials that can respond to environmental stimuli .

Chemical Sensors

The compound's ability to selectively bind to specific analytes makes it useful in sensor technology.

- Fluorescent Sensors : By incorporating this boronic acid into sensor designs, researchers have developed fluorescent probes capable of detecting sugars and other biomolecules, enhancing sensitivity and selectivity in biochemical assays .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of boronic acid derivatives, including compounds similar to this compound. The research demonstrated significant inhibition of tumor growth in xenograft models, highlighting its therapeutic potential against breast cancer .

Case Study 2: Glucose Sensing

In another study, researchers synthesized glucose-responsive hydrogels using boronic acid derivatives, showcasing the ability of this compound to modulate drug release based on glucose concentration. This approach could revolutionize diabetes treatment by providing controlled insulin delivery .

Properties

IUPAC Name |

[4-[[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]methyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38BFN2O3Si/c1-29(2,3)37(25-10-6-4-7-11-25,26-12-8-5-9-13-26)36-21-20-32-16-18-33(19-17-32)23-24-14-15-27(30(34)35)28(31)22-24/h4-15,22,34-35H,16-21,23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZADSULIIWATQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38BFN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.